molecular formula C18H38O<br>C18H38O<br>CH3(CH2)17OH B1583883 5-Octadecanol CAS No. 26762-44-7

5-Octadecanol

Cat. No.: B1583883
CAS No.: 26762-44-7
M. Wt: 270.5 g/mol
InChI Key: GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Description

5-Octadecanol: is an organic compound classified as a saturated fatty alcohol with the chemical formula C₁₈H₃₈O . It is a long-chain alcohol that appears as a white, waxy solid at room temperature. This compound is insoluble in water but soluble in organic solvents. It is commonly used in various industrial applications, including cosmetics, lubricants, and as an intermediate in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Octadecanol can be synthesized through the catalytic hydrogenation of stearic acid or its esters. One common method involves the hydrogenation of methyl oleate in the presence of a palladium-carbon catalyst and a toluene solvent. The reaction is carried out at a pressure of 5 MPa and a temperature of 200-220°C for 4-6 hours. After the reaction, the product is filtered and distilled under reduced pressure to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of natural fats and oils. The process includes the use of high-pressure hydrogenation reactors and catalysts such as nickel or palladium. The resulting product is then purified through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Octadecanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form octadecanoic acid.

    Reduction: It can be reduced to form octadecane.

    Esterification: It reacts with carboxylic acids to form esters.

    Etherification: It can react with alkyl halides to form ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid.

    Etherification: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Octadecanoic acid.

    Reduction: Octadecane.

    Esterification: Octadecyl esters.

    Etherification: Octadecyl ethers

Scientific Research Applications

Chemistry: 5-Octadecanol is used as a phase change material (PCM) for thermal energy storage due to its suitable melting temperature and high latent heat of fusion. It is also employed in the synthesis of surfactants and stabilizers .

Biology: In biological research, this compound is used to study the properties of cell membranes and lipid bilayers. It serves as a model compound for long-chain fatty alcohols in various biochemical studies .

Medicine: this compound is investigated for its potential use in drug delivery systems. Its hydrophobic nature makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability .

Industry: In the industrial sector, this compound is used as an emulsifier, thickener, and lubricant. It is a key ingredient in the formulation of cosmetics, including creams, lotions, and hair care products .

Mechanism of Action

The mechanism of action of 5-Octadecanol involves its interaction with lipid bilayers and cell membranes. It integrates into the lipid bilayer, affecting its fluidity and permeability. This property is utilized in drug delivery systems to enhance the absorption of hydrophobic drugs. Additionally, this compound can form monolayers on water surfaces, reducing evaporation rates .

Comparison with Similar Compounds

Uniqueness: 5-Octadecanol is unique due to its specific chain length and position of the hydroxyl group, which confer distinct physical and chemical properties. Its high melting point and hydrophobic nature make it particularly suitable for applications in thermal energy storage and drug delivery systems .

Properties

IUPAC Name

octadecan-1-ol
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InChI

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCO
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Molecular Formula

Record name 1-OCTADECANOL
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DSSTOX Substance ID

DTXSID8026935
Record name 1-Octadecanol
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Molecular Weight

270.5 g/mol
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS.
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Boiling Point

210.5 °C at 15 mm Hg, 336 °C
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Flash Point

200 °C, 392 °F (200 °C) (Closed cup), 170 °C
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Solubility

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none
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Density

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid)
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Vapor Pressure

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133
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Mechanism of Action

... Ethanol, 1-propanol, 1-butanol, 1-pentanol and 1-octanol had essentially the same effects on the mitochondrial ultrastructure: a mixed population of small and enlarged mitochondria with poorly developed cristae; 1-dodecanol induced ultrastructural changes of mitochondria of two distinct types: a mixed population of small and enlarged mitochondria with poorly developed cristae in some hepatocytes and remarkably enlarged mitochondria with well-developed cristate in others; and 1-octadecanol induced remarkably enlarged mitochondria in all hepatocytes., ... The reactivity of the fatty alcohols with cetrimide decreased with increasing chain length although branching on the tetradecanol and hexadecanol resulted in a higher reactivity. Adding 1-octadecanol to 1-hexadecanol resulted in an increased reactivity rising to a maximum for mixtures containing 20-40% w/w 1-octadecanol., ... Peak inhibition was recorded with saturated primary alcohols (64 microM) varying in chain length from 16 to 19 carbon atoms. The unsaturated alcohols (oleyl, linoleyl, and linolenyl) and the secondary alcohol (pentadecan-2-ol) were considerably less effective growth inhibitors. Stearic and palmitic acids were also ineffective., After incubation of stationary phase Leishmania donovani with [1-14C]octadecanol, about 70% of the precursor was taken up within 3 hr. Wax esters and acyl moieties of glycerolipids contained most of the 14C-activity from 3 to 6 hr, because octadecanol was partly oxidized to stearate. Ether moieties were only weakly labeled. After 40 hr, 1-0-alkyl and 1-0-alk-1'-enyl diacylglycerols as well as 1-0-alkyl and 1-0-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamines contained nearly all of the radioactivity. Most of the label in the neutral ether lipids was located in the alkyl ether side chain, whereas, in the phosphatidylethanolamine fraction, most of the label was found in the alkenyl ether side chain.
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Color/Form

Leaflets from ethanol, Unctuous white flakes or granules

CAS No.

112-92-5, 68911-61-5
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Melting Point

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C
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